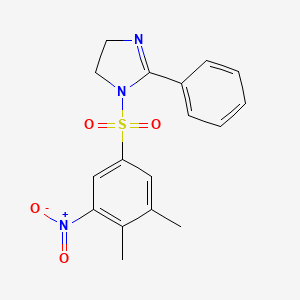

1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its complex structure, which includes a sulfonyl group, a nitrophenyl group, and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps:

Nitration: The starting material, 3,4-dimethylphenyl, undergoes nitration to introduce the nitro group at the 5-position.

Sulfonylation: The nitrated compound is then subjected to sulfonylation using a sulfonyl chloride reagent to attach the sulfonyl group.

Imidazole Formation: The final step involves the cyclization reaction to form the imidazole ring, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C).

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2).

Major Products

Amino Derivatives: From the reduction of the nitro group.

Thiol Derivatives: From the reduction of the sulfonyl group.

Substituted Phenyl Derivatives: From electrophilic aromatic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The pathways involved depend on the specific biological context and the nature of the target enzyme or receptor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-2-methyl-1H-imidazole

- 1-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-4-methylimidazole

Uniqueness

Compared to similar compounds, 1-((3,4-dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole stands out due to the presence of the phenyl group, which can influence its reactivity and interaction with biological targets

Biologische Aktivität

1-((3,4-Dimethyl-5-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities. This compound, identified by CAS number 873580-27-9, has a molecular formula of C17H17N3O4S and a molecular weight of 359.4 g/mol . The structure incorporates an imidazole core, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of various sulfonyl derivatives with imidazole precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Recent studies indicate that compounds containing imidazole rings exhibit significant antimicrobial activity. For instance, related imidazole derivatives have been shown to inhibit bacterial growth effectively. A study demonstrated that certain imidazole derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural similarities suggest potential efficacy.

Anticonvulsant and Neuroprotective Effects

Compounds similar to this compound have been investigated for anticonvulsant properties. Research has indicated that certain imidazole derivatives act as non-competitive antagonists of AMPA receptors, which are implicated in seizure activity . This suggests that the compound may possess neuroprotective effects worth exploring further.

Enzyme Inhibition

The compound's sulfonamide group may contribute to its ability to inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been identified as aldose reductase inhibitors, which play a role in diabetic complications . This aspect highlights the potential therapeutic applications of this compound in managing diabetes-related conditions.

Study on Imidazole Derivatives

A comprehensive study on various imidazole derivatives revealed that those with nitro and sulfonamide substituents exhibited enhanced biological activities. The study focused on their interactions with biological targets using molecular docking simulations and in vitro assays . The findings suggested that modifications in the substituents significantly impacted the biological efficacy of these compounds.

Antioxidant Properties

In another investigation, related compounds were evaluated for their antioxidant properties through DFT (Density Functional Theory) calculations and molecular docking studies. The results indicated that these compounds could act as effective antioxidants due to their ability to scavenge free radicals . This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases.

Eigenschaften

IUPAC Name |

1-(3,4-dimethyl-5-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-12-10-15(11-16(13(12)2)20(21)22)25(23,24)19-9-8-18-17(19)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUQXHBJQXRMAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.